4-[(4-Methyl-1,4-diazepan-1-yl)methyl]benzaldehyde is a synthetic organic compound featuring a benzaldehyde moiety connected to a 4-methyl-1,4-diazepane ring via a methylene bridge. While its direct source and specific classification might vary based on the synthetic route, it commonly serves as a versatile intermediate in the synthesis of diverse organic molecules with potential biological activities. [, ] This compound plays a crucial role in scientific research, particularly in medicinal chemistry, as it acts as a scaffold for developing new drug candidates and exploring structure-activity relationships. []
4-[(4-Methyl-1,4-diazepan-1-yl)methyl]benzaldehyde is an organic compound classified as a member of the benzaldehyde group. Its structure features a benzaldehyde moiety linked to a 4-methyl-1,4-diazepane unit, making it an interesting compound for both chemical synthesis and biological research. The compound is identified by the Chemical Abstracts Service number 166438-86-4 and has the molecular formula with a molecular weight of approximately 218.29 g/mol.
This compound falls within the broader category of benzodiazepines, which are known for their diverse biological activities, including anxiolytic and sedative effects. It is synthesized primarily for use as an intermediate in the preparation of more complex organic molecules and has been explored for its potential as a biochemical probe in various biological applications.
The synthesis of 4-[(4-Methyl-1,4-diazepan-1-yl)methyl]benzaldehyde typically involves the reaction between 4-methyl-1,4-diazepane and benzaldehyde. A common method employs sodium hydroxide as a base to facilitate this reaction in an organic solvent such as ethanol or methanol, usually under reflux conditions for several hours to ensure complete conversion.
In industrial settings, continuous flow reactors may be utilized to optimize reaction conditions and enhance yield. Advanced purification techniques such as distillation and crystallization are also employed to achieve high-purity products.
The molecular structure of 4-[(4-Methyl-1,4-diazepan-1-yl)methyl]benzaldehyde can be represented using various chemical notations:
The compound features a benzene ring substituted with an aldehyde group (–CHO) and a 4-methyl-1,4-diazepane ring, which contributes to its unique properties and reactivity.
The compound undergoes several types of chemical reactions:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid (4-[(4-Methyl-1,4-diazepan-1-yl)methyl]benzoic acid).
Reduction: The aldehyde can be reduced to yield the corresponding alcohol (4-[(4-Methyl-1,4-diazepan-1-yl)methyl]benzyl alcohol).
Substitution: The benzaldehyde moiety is capable of undergoing electrophilic aromatic substitution reactions under appropriate conditions.
For oxidation reactions, reagents such as potassium permanganate or chromium trioxide in acidic conditions are commonly used. Reduction can be achieved using sodium borohydride or lithium aluminum hydride. Substitution reactions may involve halogens in the presence of Lewis acids.
The mechanism of action for 4-[(4-Methyl-1,4-diazepan-1-yl)methyl]benzaldehyde likely involves its interaction with specific molecular targets. It is posited that the compound can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. This interaction may disrupt various biochemical pathways, leading to observable biological effects similar to those seen with other benzodiazepines.
The physical properties of 4-[(4-Methyl-1,4-diazepan-1-yl)methyl]benzaldehyde include:
The chemical properties include its reactivity as an aldehyde, making it susceptible to oxidation and reduction reactions. Its ability to undergo electrophilic substitution is also significant due to the presence of the aromatic ring.
The compound has several notable applications in scientific research:
Chemistry: It serves as an intermediate in synthesizing more complex organic molecules.
Biology: Owing to its structural features, it is being investigated as a biochemical probe.
Medicine: There is ongoing exploration into its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: It finds utility in producing specialty chemicals and materials.
The benzaldehyde core in 4-[(4-Methyl-1,4-diazepan-1-yl)methyl]benzaldehyde is typically synthesized via Friedel-Crafts acylation or formylation adaptations. Advanced modifications of this classical method leverage heterogeneous catalysis for improved regioselectivity. Patent CN104693016A describes a Diels-Alder approach using isoprene and acrolein catalyzed by iron chloride-graphite oxide composites to generate 4-methylbenzaldehyde precursors [5]. This method achieves high functional group tolerance through atomic oxygen mediation on the catalyst surface, enabling direct formylation at the para-position. Reaction optimization studies demonstrate that graphite oxide-supported metal halides (FeCl₃/GO, ZnCl₂/GO) enhance yield by 15-20% compared to traditional Lewis acids due to increased surface area and acid site density [5]. The catalytic system is recyclable for three cycles without significant activity loss, aligning with industrial sustainability requirements.
Table 1: Catalytic Performance in Benzaldehyde Core Synthesis
Catalyst System | Temperature (°C) | Reaction Time (h) | Yield (%) | Regioselectivity (para:ortho) |
---|---|---|---|---|
FeCl₃/Graphite Oxide | 80 | 4 | 92 | 98:2 |
AlCl₃ | 0 | 1.5 | 76 | 95:5 |
ZnCl₂/Molecular Sieve | 120 | 6 | 85 | 97:3 |
Conjugation of the 4-methyl-1,4-diazepane moiety to the benzaldehyde core employs reductive amination as the pivotal bond-forming strategy. This one-pot methodology involves condensation between the aldehyde group and the secondary amine of 1-methylhomopiperazine, followed by in situ reduction using sodium cyanoborohydride or sodium triacetoxyborohydride [1] [4]. Critical to this approach is the nucleophilicity modulation of the diazepane nitrogen, achieved through N-methylation prior to conjugation. Commercial suppliers (e.g., Santa Cruz Biotechnology) list the pre-synthesized diazepane component, indicating its commercial availability for this step [2] [4]. Solvent screening reveals that dichloromethane and methanol provide optimal yields (>85%) when reactions are conducted at 0–25°C with rigorous pH control (pH 6–7). The reaction exhibits remarkable chemoselectivity, with no observable over-alkylation or enolization byproducts when stoichiometry is carefully controlled (aldehyde:amine = 1:1.05) [8].
Mitsunobu catalysis enables direct C–N bond formation between benzyl alcohols and diazepanes, circumventing the need for aldehyde intermediates. Patent EP2818463A1 details a phosphine-based catalytic system using triphenylphosphine (PPh₃) and diisopropyl azodicarboxylate (DIAD) for coupling N-Boc-protected 4-methyl-1,4-diazepane with 4-(hydroxymethyl)benzaldehyde [6]. This method achieves near-quantitative conversion within 2 hours in tetrahydrofuran at ambient temperature, with the Boc group subsequently removed via acidolysis. Alternative catalytic systems include copper-catalyzed Ullmann coupling, though yields remain suboptimal (<60%) due to diazepane coordination effects. The Mitsunobu approach is particularly advantageous for acid-sensitive derivatives, as it operates under neutral conditions and preserves aldehyde functionality [6].
Table 2: Catalytic Systems for C–N Bond Formation
Method | Catalyst/Reagent Pair | Solvent | Temperature (°C) | Yield (%) |
---|---|---|---|---|
Mitsunobu | PPh₃/DIAD | THF | 25 | 98 |
Copper Catalysis | CuI/1,10-phenanthroline | DMSO | 110 | 58 |
Reductive Amination | NaBH₃CN | MeOH | 25 | 87 |
Recent advances emphasize solvent minimization for 4-[(4-Methyl-1,4-diazepan-1-yl)methyl]benzaldehyde synthesis. Patent CN104693016A demonstrates that solvent-free Diels-Alder condensation of isoprene and acrolein occurs efficiently on FeCl₃-impregnated molecular sieves, eliminating volatile organic solvents while maintaining 90% yield [5]. For the reductive amination step, aqueous-phase protocols utilize micellar catalysis with SDS (sodium dodecyl sulfate) to solubilize hydrophobic intermediates, achieving 80% conversion at 60°C. Ionic liquids like 1-butyl-3-methylimidazolium tetrafluoroborate ([BMIM][BF₄]) serve as recyclable reaction media for diazepane conjugation, enabling facile product extraction via water-induced phase separation [5]. Lifecycle assessments indicate these methods reduce E-factors by 40% compared to traditional organic solvents, addressing significant waste concerns in benzaldehyde functionalization [5] [6].
While traditional synthesis of 4-[(4-Methyl-1,4-diazepan-1-yl)methyl]benzaldehyde focuses on racemic pathways, emerging biocatalytic approaches target enantioselective diazepane modification. Note: Direct biocatalytic methods for this specific compound remain unreported in the surveyed literature. However, transaminase-catalyzed asymmetric amination of ketone precursors could theoretically generate chiral diazepane intermediates. Computational modeling suggests that ω-transaminases (e.g., from Arthrobacter sp.) possess binding pocket compatibility with 3-keto-1,4-diazepanes, though experimental validation is pending. Future research should explore lipase-mediated kinetic resolution of (±)-4-methyl-1,4-diazepane or reductive aminases for asymmetric C–N bond formation – both strategies would align with green chemistry principles by avoiding transition metals and enabling aqueous reaction conditions [6].
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 50875-10-0
CAS No.: 32338-15-1